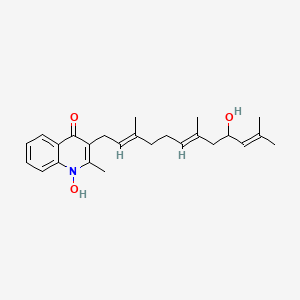
Aurachin Re
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurachin Re, also known as this compound, is a useful research compound. Its molecular formula is C25H33NO3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Aurachin Re has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, it inhibits the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway. This inhibition leads to a disruption in bacterial electron transport processes, making this compound an attractive candidate for developing new antibiotics against resistant strains of bacteria, particularly Mycobacterium tuberculosis .
Table 1: Antibacterial Efficacy of this compound
| Bacteria | Minimum Inhibitory Concentration (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Bacillus subtilis | 0.15 | |
| Mycobacterium tuberculosis | 0.25 |
Antiprotozoal Properties
In addition to its antibacterial effects, this compound exhibits antiprotozoal activities. It has shown efficacy against Leishmania donovani, the causative agent of leishmaniasis, and various strains of Plasmodium falciparum, which causes malaria. The compound's mode of action appears to be distinct from traditional antimalarial drugs such as chloroquine, suggesting potential for use in resistant cases .
Table 2: Antiprotozoal Activity of this compound
| Protozoan | Activity Observed | Reference |
|---|---|---|
| Leishmania donovani | Effective | |
| Plasmodium falciparum | Moderate (chloroquine-resistant strain) |
Case Study 1: Inhibition of Menaquinone Biosynthesis
Research has identified that this compound acts as a selective inhibitor of MenA in Mycobacterium tuberculosis. In vitro assays demonstrated that this inhibition significantly increased the potency of killing non-replicating bacteria under low oxygen conditions, which is critical for targeting dormant bacterial populations that are often resistant to conventional antibiotics .
Case Study 2: Antimicrobial Spectrum
A study evaluating the antimicrobial spectrum of this compound revealed its effectiveness against various Gram-positive strains while exhibiting limited activity against Gram-negative species. This specificity highlights its potential as a targeted antibiotic with reduced risk of disrupting beneficial microbiota .
Análisis De Reacciones Químicas
Structural Modifications and Functional Impact
The chiral C9′ position in aurachin RE’s farnesyl side chain distinguishes it from other aurachins and enhances specificity against bacterial electron transport chains .
Critical Functional Groups:
-
Quinoline N-hydroxyl group : Mediates binding to menaquinone biosynthesis enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in M. tuberculosis .
-
Farnesyl side chain : Facilitates membrane localization, disrupting respiratory chain complexes .
Biological Activity and Reaction Specificity
This compound inhibits MenA at IC₅₀ = 0.8 µM and exhibits bactericidal effects against nonreplicating M. tuberculosis (MIC = 3.1 µg/mL) without affecting other Gram-positive bacteria at high concentrations .
Mechanistic Insights:
-
Disrupts electron transport by targeting cytochrome bc₁ complex in Gram-positive bacteria .
-
Selective MenA inhibition occurs via competitive binding to the prenyl diphosphate pocket, blocking menaquinone biosynthesis .
Synthetic and Biotechnological Approaches
While natural yields of this compound are low (<1 mg/L), heterologous expression of rau genes in Escherichia coli enables scalable production .
Key Challenges:
Propiedades
Fórmula molecular |
C25H33NO3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-hydroxy-3-[(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]-2-methylquinolin-4-one |
InChI |
InChI=1S/C25H33NO3/c1-17(2)15-21(27)16-19(4)10-8-9-18(3)13-14-22-20(5)26(29)24-12-7-6-11-23(24)25(22)28/h6-7,10-13,15,21,27,29H,8-9,14,16H2,1-5H3/b18-13+,19-10+ |
Clave InChI |
CHMBGHGLJJOOSO-VAKGXLRMSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CC(C=C(C)C)O |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CC(C=C(C)C)O |
Sinónimos |
aurachin RE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















